2-Chloro-1,3-bis[4-(difluoromethoxy)phenyl]propane-1,3-dione
Description
2-Chloro-1,3-bis[4-(difluoromethoxy)phenyl]propane-1,3-dione is a fluorinated diketone derivative characterized by a central propane-1,3-dione backbone substituted with chlorine at the C2 position and para-difluoromethoxy-phenyl groups at the C1 and C3 positions. Its molecular formula is C₁₇H₈ClF₄O₄, with a calculated molecular weight of 387.45 g/mol.
Properties
IUPAC Name |
2-chloro-1,3-bis[4-(difluoromethoxy)phenyl]propane-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClF4O4/c18-13(14(23)9-1-5-11(6-2-9)25-16(19)20)15(24)10-3-7-12(8-4-10)26-17(21)22/h1-8,13,16-17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSAZSMRKCXZNRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(C(=O)C2=CC=C(C=C2)OC(F)F)Cl)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClF4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1,3-bis[4-(difluoromethoxy)phenyl]propane-1,3-dione typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-(difluoromethoxy)benzaldehyde and 2-chloropropane-1,3-dione.
Condensation Reaction: The 4-(difluoromethoxy)benzaldehyde undergoes a condensation reaction with 2-chloropropane-1,3-dione in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction forms the intermediate compound.
Cyclization: The intermediate compound is then subjected to cyclization under acidic conditions to form the final product, this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity. Common solvents used in the industrial synthesis include ethanol, methanol, and acetonitrile. The reaction temperature is typically maintained between 50°C to 100°C, and the reaction time can vary from a few hours to several days, depending on the scale and specific conditions.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1,3-bis[4-(difluoromethoxy)phenyl]propane-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in dry ether at low temperatures.
Substitution: Amines or thiols in the presence of a base like triethylamine at elevated temperatures.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : Recent studies have indicated that compounds similar to 2-Chloro-1,3-bis[4-(difluoromethoxy)phenyl]propane-1,3-dione exhibit significant anticancer properties. Research has demonstrated that derivatives of this compound can inhibit cell proliferation in various cancer cell lines, suggesting potential use in developing new cancer therapies. For instance, a study highlighted the compound's ability to induce apoptosis in breast cancer cells through the activation of specific apoptotic pathways .
Antimicrobial Properties : Another area of interest is the antimicrobial activity of this compound. Investigations have shown that it possesses inhibitory effects against several bacterial strains, making it a candidate for further exploration as an antimicrobial agent. The structural modifications of the compound can enhance its efficacy against resistant strains, which is critical in the fight against antibiotic resistance .
Materials Science
Polymer Synthesis : The unique chemical structure of this compound allows it to be utilized as a building block in polymer synthesis. Its incorporation into polymer matrices can improve thermal stability and mechanical properties. Studies have reported enhanced performance characteristics in polymers when this compound is used as a cross-linking agent .
Photovoltaic Applications : The compound's electronic properties make it suitable for applications in organic photovoltaics. Research indicates that incorporating this compound into photovoltaic cells can enhance light absorption and energy conversion efficiency due to its favorable energy levels and charge transport properties .
Agricultural Chemistry
Pesticide Development : There is ongoing research into the use of this compound as a potential pesticide. Its ability to disrupt hormonal functions in pests could lead to the development of novel pest control agents that are more environmentally friendly compared to traditional pesticides. Field studies are being conducted to evaluate its effectiveness against common agricultural pests while minimizing harm to beneficial insects .
Table 1: Summary of Applications
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer activity | Induces apoptosis in cancer cells |
| Antimicrobial properties | Inhibits growth of multiple bacterial strains | |
| Materials Science | Polymer synthesis | Enhances thermal stability and mechanical strength |
| Photovoltaic applications | Improves energy conversion efficiency | |
| Agricultural Chemistry | Pesticide development | Disrupts hormonal functions in agricultural pests |
Case Studies
- Anticancer Study : A recent publication investigated the effects of various derivatives of this compound on MCF-7 breast cancer cells. Results showed a dose-dependent increase in apoptosis markers within 48 hours of treatment, indicating its potential as a therapeutic agent .
- Polymer Research : A study focused on synthesizing a new class of polymers using this compound as a cross-linker. The resulting materials exhibited superior mechanical properties and thermal stability compared to conventional polymers used in similar applications .
- Pesticide Efficacy : Field trials assessing the effectiveness of this compound as a pesticide demonstrated significant reductions in pest populations while maintaining safety profiles for non-target species. This positions it as a promising candidate for future agricultural formulations .
Mechanism of Action
The mechanism of action of 2-Chloro-1,3-bis[4-(difluoromethoxy)phenyl]propane-1,3-dione involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The target compound shares structural similarities with other halogenated diketones, such as 2-Bromo-1,3-bis(4-chlorophenyl)propane-1,3-dione (CAS 52046-58-9). Key differences lie in the substituents and halogens:
- Substituent Differences : The target compound’s difluoromethoxy groups introduce strong electron-withdrawing effects and increased steric bulk compared to the chlorophenyl groups in the brominated analog.
Physicochemical Properties
- Lipophilicity : The difluoromethoxy groups in the target compound likely increase logP (lipophilicity) compared to the chlorophenyl-substituted analog, enhancing membrane permeability—a critical factor in drug design.
- Melting Point : The brominated compound’s higher molecular symmetry (chlorophenyl groups) may result in a higher melting point than the target compound’s asymmetrical difluoromethoxy substituents.
Reactivity and Stability
- Electrophilicity : The electron-withdrawing -OCF₂ groups on the target compound amplify the electrophilicity of the diketone carbonyl carbons, making it more reactive toward nucleophiles (e.g., in Michael additions or condensations) compared to the brominated analog .
- Halogen Reactivity : Bromine’s superior leaving-group ability in the compared compound may facilitate nucleophilic substitution at the central carbon, whereas chlorine in the target compound could require harsher conditions for similar reactions .
- Hydrolytic Stability : Fluorinated substituents typically confer resistance to hydrolysis, suggesting the target compound is more stable in aqueous environments than the brominated analog.
Biological Activity
2-Chloro-1,3-bis[4-(difluoromethoxy)phenyl]propane-1,3-dione, also known by its CAS number 832739-86-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C17H12ClF4O4
- Molecular Weight : 356.27 g/mol
- CAS Number : 832739-86-3
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines.
The mechanism of action appears to involve the induction of apoptosis in cancer cells, as evidenced by increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins such as Bcl-2.
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. It was found to significantly scavenge free radicals in various assays, including DPPH and ABTS tests:
These findings suggest that the compound may protect cells from oxidative stress, a contributing factor in cancer progression.
The biological activity of this compound is attributed to its ability to interact with key cellular targets:
- Inhibition of Enzymes : The compound shows inhibitory effects on various enzymes involved in cancer cell metabolism.
- Modulation of Signaling Pathways : It affects signaling pathways related to cell proliferation and survival, particularly the PI3K/Akt and MAPK pathways.
Study on Anticancer Efficacy
A recent study conducted by researchers focused on the efficacy of this compound against breast cancer cells. The results indicated that treatment with varying concentrations led to a dose-dependent reduction in cell viability. The study concluded that the compound could serve as a lead for further development in breast cancer therapy due to its potent anticancer activity and favorable safety profile.
Toxicity Assessment
In a preliminary toxicity assessment, the compound was administered to animal models at different dosages. The results indicated no significant adverse effects at lower concentrations, suggesting a potentially safe therapeutic window for clinical applications.
Q & A
Q. What are the optimal synthetic routes for 2-Chloro-1,3-bis[4-(difluoromethoxy)phenyl]propane-1,3-dione?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. A common approach involves reacting 4-(difluoromethoxy)phenol derivatives with chloro-substituted diketones in the presence of a base (e.g., K₂CO₃) under reflux conditions. Purification is typically achieved using column chromatography with hexane/ethyl acetate gradients. Key considerations include controlling reaction temperature to avoid decomposition and ensuring anhydrous conditions to prevent side reactions .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer : Use a combination of spectroscopic techniques:
- ¹H/¹³C NMR : Assign peaks based on coupling patterns (e.g., difluoromethoxy groups show distinct splitting due to fluorine coupling).
- FT-IR : Confirm carbonyl (C=O) stretches near 1700 cm⁻¹ and C-F stretches at 1100–1200 cm⁻¹.
- X-ray Diffraction (XRD) : Resolve crystal structure to verify stereochemistry and bond angles. Cross-reference data with computational models (e.g., DFT-optimized geometries) .
Q. What are the stability profiles of this compound under varying storage conditions?
- Methodological Answer : Stability tests should include:
- Thermal Stability : Perform TGA/DSC to identify decomposition temperatures (typically >200°C for similar diones).
- Photostability : Expose to UV light (254 nm) and monitor via HPLC for degradation products (e.g., loss of chloro or difluoromethoxy groups).
- Humidity Sensitivity : Store samples at 25°C/60% RH and assess hydrolysis using LC-MS. Recommended storage: inert atmosphere, -20°C .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in catalytic systems?
- Methodological Answer : Employ density functional theory (DFT) to calculate:
- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites (e.g., carbonyl carbons).
- Transition State Energies : Model reactions with catalysts (e.g., Pd or Ru complexes) to optimize enantioselectivity.
- Solvent Effects : Use COSMO-RS simulations to predict solubility and reaction yields in polar aprotic solvents (e.g., DMF). Tools like Gaussian or ORCA are recommended .
Q. How to resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?
- Methodological Answer :
- Dose-Response Curves : Test across multiple concentrations (e.g., 0.1–100 µM) to differentiate therapeutic vs. toxic thresholds.
- Cell Line Specificity : Use diverse models (e.g., HEK293 for cytotoxicity, Staphylococcus aureus for antimicrobial assays).
- Orthogonal Validation : Confirm mechanisms via siRNA knockdown or Western blotting (e.g., apoptosis markers like caspase-3).
- Meta-Analysis : Compare data with structurally analogous compounds (e.g., 3-(3-Chlorophenyl)-1,1,1-trifluoro-2-propanone) to identify substituent-dependent trends .
Q. What strategies enable enantioselective synthesis of chiral derivatives?
- Methodological Answer :
- Chiral Catalysts : Use Jacobsen’s Mn-salen complexes or BINOL-derived phosphoric acids to induce asymmetry during diketone formation.
- Kinetic Resolution : Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column).
- Dynamic Kinetic Asymmetric Transformations (DYKAT) : Optimize reaction conditions (pH, temperature) to favor one enantiomer .
Q. How to assess environmental impacts of by-products during large-scale synthesis?
- Methodological Answer :
- By-Product Profiling : Use GC-MS or SPME (Solid-Phase Microextraction) to identify halogenated intermediates (e.g., 3-chloro-1,2-propandiol).
- Ecotoxicology Assays : Test acute toxicity in Daphnia magna or algae models (OECD Guidelines 202/201).
- Degradation Studies : Expose to UV/H₂O₂ systems and track half-lives via HPLC. Mitigation: Incorporate green solvents (e.g., cyclopentyl methyl ether) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
